molecular formula C14H18N2O3S B2707951 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1396801-14-1

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2707951
CAS RN: 1396801-14-1
M. Wt: 294.37
InChI Key: KPJCZNNEHFOZIT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme arachidonate 15-lipoxygenase (ALOX15), which is involved in the production of pro-inflammatory lipid mediators.

Scientific Research Applications

Chemistry and Synthesis

The chemical compound N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide is involved in various chemical reactions, highlighting its utility in the synthesis of complex organic compounds. Rozentsveig et al. (2008) explored the regioselectivity in reactions of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole, showcasing the influence of substituents in electrophile molecules on reaction outcomes, which might relate to the synthesis and manipulation of the compound (Rozentsveig et al., 2008). Furthermore, Patel et al. (2003) discussed the catalytic intramolecular Pauson-Khand reaction involving a similar sulfonamide structure, underscoring the compound's relevance in facilitating cyclization reactions to produce heterobicycles, indicative of its potential in synthetic organic chemistry (Patel et al., 2003).

Biological Activity

The biological activity of related sulfonamide compounds, including their antibacterial and potential antitumor properties, has been a subject of research. Gein et al. (2016) synthesized a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates, investigating their antibacterial and immunobiological activities, which could imply potential biological applications for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide (Gein et al., 2016). Additionally, Abbassi et al. (2014) prepared derivatives exhibiting significant antiproliferative activity against tumor cell lines, suggesting the compound's potential framework for developing anticancer agents (Abbassi et al., 2014).

Material Science

In material science, the synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) by Hori et al. (2011), involving a sulfonamide structure, indicates the potential for N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylbenzenesulfonamide to be used in the development of polymeric materials with specific functionalities (Hori et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-11-5-3-6-12(9-11)20(18,19)15-10-14(17)13-7-4-8-16(13)2/h3-9,14-15,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJCZNNEHFOZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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